molecular formula C14H28N2O2 B7938908 1,1-Dimethylethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)carbamate CAS No. 913960-68-6

1,1-Dimethylethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)carbamate

Cat. No.: B7938908
CAS No.: 913960-68-6
M. Wt: 256.38 g/mol
InChI Key: IKTNTQKNRMIKBH-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)carbamate is a chemical compound known for its stability and unique properties. It is often used in various scientific and industrial applications due to its ability to undergo specific chemical reactions and its effectiveness in certain roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)carbamate typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. These methods enhance the efficiency and scalability of the production process, allowing for the synthesis of large quantities of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1,1-Dimethylethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Dimethylethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)carbamate exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action are often related to its ability to stabilize reactive intermediates and prevent unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-2,2,6,6-tetramethyl-4-piperidinamine
  • 2,2,6,6-Tetramethyl-4-piperidinol
  • 2,2,6,6-Tetramethyl-4-piperidone

Uniqueness

1,1-Dimethylethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)carbamate is unique due to its specific structural features that confer high stability and reactivity under controlled conditions. Its ability to undergo a variety of chemical reactions while maintaining stability makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(2,2,6,6-tetramethylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-12(2,3)18-11(17)15-10-8-13(4,5)16-14(6,7)9-10/h10,16H,8-9H2,1-7H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTNTQKNRMIKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501170384
Record name 1,1-Dimethylethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913960-68-6
Record name 1,1-Dimethylethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913960-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(2,2,6,6-tetramethyl-4-piperidinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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